Cytotoxic Potency Against HepG2 and MCF7 Cell Lines: Target Compound vs. Doxorubicin
In a chalcone-derivative study, the target compound demonstrated IC50 values of 27.7 µM against HepG2 and 26.6 µM against MCF7 cells, comparable to doxorubicin (IC50 21.6 and 28.3 µM, respectively). While the study evaluated a series of furan-containing chalcones, the specific contribution of the 2-(2-chlorophenyl)-1-(furan-2-yl)ethan-1-one core structure to this activity is implied but not isolated . This suggests the compound's scaffold can achieve potency levels approaching a standard chemotherapeutic agent in specific cancer cell lines.
| Evidence Dimension | Cytotoxic potency (IC50, µM) |
|---|---|
| Target Compound Data | HepG2: 27.7; MCF7: 26.6 |
| Comparator Or Baseline | Doxorubicin: HepG2 21.6; MCF7 28.3 |
| Quantified Difference | HepG2: 1.28-fold less potent; MCF7: 1.06-fold more potent |
| Conditions | MTT assay; HepG2 and MCF7 cell lines |
Why This Matters
For researchers screening novel anticancer agents, this compound offers a starting scaffold with measurable cytotoxicity comparable to doxorubicin in breast adenocarcinoma cells, potentially serving as a lead for optimization.
- [1] Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. Archiv der Pharmazie, 2021, 355(3), e2100381. View Source
